molecular formula C23H24N8O B269726 4-[2-[(E)-(2-methylindol-3-ylidene)methyl]hydrazinyl]-6-morpholin-4-yl-N-phenyl-1,3,5-triazin-2-amine

4-[2-[(E)-(2-methylindol-3-ylidene)methyl]hydrazinyl]-6-morpholin-4-yl-N-phenyl-1,3,5-triazin-2-amine

Cat. No. B269726
M. Wt: 428.5 g/mol
InChI Key: MFZFJAFAQDGHBA-CYVLTUHYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-[(E)-(2-methylindol-3-ylidene)methyl]hydrazinyl]-6-morpholin-4-yl-N-phenyl-1,3,5-triazin-2-amine, commonly known as MITA, is a novel triazine compound that has been extensively studied for its potential use in scientific research. MITA is a small molecule inhibitor that has shown promising results in various biological assays, making it a potential candidate for the development of innovative therapeutic agents.

Mechanism of Action

The mechanism of action of MITA involves the inhibition of several kinases, including AKT and ERK. MITA has been shown to bind to the ATP-binding site of these kinases, thereby preventing their activation and downstream signaling. This inhibition of kinase activity leads to a decrease in cancer cell proliferation and survival.
Biochemical and Physiological Effects
MITA has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. MITA has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. Additionally, MITA has been shown to enhance the immune response, making it a potential candidate for immunotherapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of MITA is its ability to selectively inhibit kinases involved in cancer cell proliferation and survival. This selectivity makes it a potentially safer alternative to traditional chemotherapy drugs, which often have significant side effects. However, one limitation of MITA is its poor solubility in aqueous solutions, which can limit its effectiveness in certain biological assays.

Future Directions

There are several potential future directions for the study of MITA. One potential direction is the development of novel therapeutic agents based on MITA. Several derivatives of MITA have been synthesized and tested for their biological activity, and further optimization of these compounds could lead to the development of more effective cancer treatments. Additionally, the study of the immune-modulating effects of MITA could lead to the development of new immunotherapeutic agents. Finally, the study of the structure-activity relationship of MITA could provide insights into the design of more selective kinase inhibitors.

Synthesis Methods

The synthesis of MITA involves the reaction of 2-methylindole with hydrazine hydrate to form 2-(2-methylindol-3-yl)hydrazine. This intermediate is then reacted with 4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)aniline in the presence of a coupling agent to produce MITA. The synthesis of MITA is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity.

Scientific Research Applications

MITA has been extensively studied for its potential use in scientific research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. MITA has also been shown to inhibit the activity of several kinases, including AKT and ERK, which are key signaling molecules involved in cancer cell proliferation and survival.

properties

Product Name

4-[2-[(E)-(2-methylindol-3-ylidene)methyl]hydrazinyl]-6-morpholin-4-yl-N-phenyl-1,3,5-triazin-2-amine

Molecular Formula

C23H24N8O

Molecular Weight

428.5 g/mol

IUPAC Name

4-[2-[(E)-(2-methylindol-3-ylidene)methyl]hydrazinyl]-6-morpholin-4-yl-N-phenyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C23H24N8O/c1-16-19(18-9-5-6-10-20(18)25-16)15-24-30-22-27-21(26-17-7-3-2-4-8-17)28-23(29-22)31-11-13-32-14-12-31/h2-10,15,24H,11-14H2,1H3,(H2,26,27,28,29,30)/b19-15-

InChI Key

MFZFJAFAQDGHBA-CYVLTUHYSA-N

Isomeric SMILES

CC\1=NC2=CC=CC=C2/C1=C\NNC3=NC(=NC(=N3)NC4=CC=CC=C4)N5CCOCC5

SMILES

CC1=NC2=CC=CC=C2C1=CNNC3=NC(=NC(=N3)NC4=CC=CC=C4)N5CCOCC5

Canonical SMILES

CC1=NC2=CC=CC=C2C1=CNNC3=NC(=NC(=N3)NC4=CC=CC=C4)N5CCOCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.